molecular formula C16H15F6N5O B1680988 Sitagliptin CAS No. 486460-32-6

Sitagliptin

Cat. No.: B1680988
CAS No.: 486460-32-6
M. Wt: 407.31 g/mol
InChI Key: MFFMDFFZMYYVKS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Mechanism of Action

    Target of Action

    Sitagliptin primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is responsible for the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis .

    Mode of Action

    This compound works by inhibiting the DPP-4 enzyme, which leads to increased levels of active incretin hormones, GLP-1 and GIP . The effect of this medication leads to glucose-dependent increases in insulin and decreases in glucagon, thereby improving control of blood sugar .

    Biochemical Pathways

    By inhibiting DPP-4, this compound slows the inactivation of incretins like GLP-1 and GIP . Incretins are released throughout the day and are upregulated in response to meals as part of glucose homeostasis . This results in an increase in insulin secretion and a decrease in glucagon levels in a glucose-dependent manner .

    Pharmacokinetics

    This compound has a bioavailability of 87% and is primarily excreted by the kidneys . The apparent terminal half-life of single-dose this compound 100mg in healthy volunteers was 12.4 hours, with renal clearance of ≈350 mL/min . These properties support a once-daily dosing regimen .

    Result of Action

    This compound’s action results in improved glycemic control in patients with type 2 diabetes mellitus . It has been found to promote insulin secretion, inhibit islet β cell apoptosis, and reduce blood glucose levels . Other pharmacological mechanisms, such as improving insulin resistance, anti-inflammatory, anti-oxidative stress, and anti-fibrosis, are still being explored .

    Action Environment

    This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is known that no differences in safety and efficacy were observed in geriatric patients compared to younger patients, however caution should be used in this population as they are more likely to have reduced renal function .

    Biochemical Analysis

    Biochemical Properties

    Sitagliptin plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By maintaining higher levels of these hormones, this compound enhances insulin secretion and suppresses glucagon release, thereby improving glycemic control .

    Cellular Effects

    This compound affects various types of cells and cellular processes. In pancreatic beta cells, it enhances insulin secretion in response to meals, while in alpha cells, it suppresses glucagon release. This dual action helps to regulate blood glucose levels more effectively. Additionally, this compound has been shown to improve beta-cell function and survival, which is crucial for long-term diabetes management .

    Molecular Mechanism

    At the molecular level, this compound exerts its effects by binding to and inhibiting the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, leading to increased levels of GLP-1 and GIP. These hormones then bind to their respective receptors on pancreatic cells, triggering a cascade of signaling pathways that result in increased insulin secretion and decreased glucagon release .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective over extended periods, with consistent improvements in glycemic control observed in both in vitro and in vivo studies. Long-term use of this compound has been associated with sustained improvements in HbA1c levels and beta-cell function .

    Dosage Effects in Animal Models

    In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound have been shown to improve glycemic control without significant adverse effects. At higher doses, some toxic effects, such as gastrointestinal disturbances and renal impairment, have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety .

    Metabolic Pathways

    This compound is primarily excreted unchanged in the urine, with minimal metabolism occurring in the liver. The minor metabolic pathways involve cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8. These pathways result in the formation of inactive metabolites, which are then excreted in the urine and feces .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues through various mechanisms. It is a substrate for p-glycoprotein, which facilitates its transport across cell membranes. Additionally, this compound has been shown to enhance the translocation of glucose transporter-4 (Glut4) to the cell membrane, improving glucose uptake in muscle and adipose tissues .

    Subcellular Localization

    This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with the DPP-4 enzyme. This interaction prevents the degradation of incretin hormones, allowing them to exert their effects on insulin and glucagon secretion. The localization of this compound within the cytoplasm is crucial for its inhibitory action on DPP-4 and subsequent regulation of blood glucose levels .

    Preparation Methods

      Synthetic Routes: Sitagliptin is synthesized through various chemical steps. One common synthetic route involves the condensation of an amino acid derivative (3-amino-1-adamantanol) with a cyanoacetyl derivative (cyanoguanidine). This reaction yields the core structure of this compound.

      Industrial Production: The industrial production of this compound involves large-scale synthesis using optimized conditions. The process typically includes purification steps to obtain high-purity this compound for pharmaceutical use.

  • Chemical Reactions Analysis

      Reactivity: Sitagliptin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: The major products formed during these reactions include intermediates and final derivatives of this compound.

  • Scientific Research Applications

      Chemistry: Researchers study sitagliptin’s reactivity, stability, and interactions with other compounds.

      Biology: In biological research, this compound’s effects on glucose metabolism, insulin secretion, and pancreatic function are investigated.

      Medicine: Clinical trials explore its efficacy in managing blood sugar levels and preventing complications associated with diabetes.

      Industry: Pharmaceutical companies utilize this compound in the development of antidiabetic medications.

  • Comparison with Similar Compounds

      Uniqueness: Sitagliptin is unique as the first DPP-4 inhibitor used for type 2 diabetes treatment.

      Similar Compounds: Other DPP-4 inhibitors include vildagliptin, saxagliptin, and linagliptin.

    Properties

    IUPAC Name

    (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2/t9-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MFFMDFFZMYYVKS-SECBINFHSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H15F6N5O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70197572
    Record name Sitagliptin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70197572
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    407.31 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name Sitagliptin
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0015390
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Solubility

    3.40e-02 g/L
    Record name Sitagliptin
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0015390
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Mechanism of Action

    Inhibition of DPP-4 by sitagliptin slows DPP-4 mediated inactivation of incretins like GLP-1 and GIP. Incretins are released throughout the day and upregulated in response to meals as part of glucose homeostasis. Reduced inhibition of incretins increase insulin synthesis and decrease glucagon release in a manner dependant on glucose concentrations. These effects lead to an overall increase in blood glucose control which is demonstrated by reduced glycosylated hemoglobin (HbA1c)., Januvia is a member of a class of oral anti-hyperglycemic agents called dipeptidyl peptidase 4 (DPP-4) inhibitors. The improvement in glycemic control observed with this medicinal product may be mediated by enhancing the levels of active incretin hormones. Incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the intestine throughout the day, and levels are increased in response to a meal. The incretins are part of an endogenous system involved in the physiologic regulation of glucose homeostasis. When blood glucose concentrations are normal or elevated, GLP-1 and GIP increase insulin synthesis and release from pancreatic beta cells by intracellular signaling pathways involving cyclic AMP. Treatment with GLP-1 or with DPP-4 inhibitors in animal models of type 2 diabetes has been demonstrated to improve beta cell responsiveness to glucose and stimulate insulin biosynthesis and release. With higher insulin levels, tissue glucose uptake is enhanced. In addition, GLP-1 lowers glucagon secretion from pancreatic alpha cells. Decreased glucagon concentrations, along with higher insulin levels, lead to reduced hepatic glucose production, resulting in a decrease in blood glucose levels. The effects of GLP-1 and GIP are glucose-dependent such that when blood glucose concentrations are low, stimulation of insulin release and suppression of glucagon secretion by GLP-1 are not observed. For both GLP-1 and GIP, stimulation of insulin release is enhanced as glucose rises above normal concentrations. Further, GLP-1 does not impair the normal glucagon response to hypoglycemia. The activity of GLP-1 and GIP is limited by the DPP-4 enzyme, which rapidly hydrolyzes the incretin hormones to produce inactive products. Sitagliptin prevents the hydrolysis of incretin hormones by DPP-4, thereby increasing plasma concentrations of the active forms of GLP-1 and GIP. By enhancing active incretin levels, sitagliptin increases insulin release and decreases glucagon levels in a glucose-dependent manner. In patients with type 2 diabetes with hyperglycemia, these changes in insulin and glucagon levels lead to lower hemoglobin A1c (HbA1c) and lower fasting and postprandial glucose concentrations. The glucose-dependent mechanism of sitagliptin is distinct from the mechanism of sulfonylureas, which increase insulin secretion even when glucose levels are low and can lead to hypoglycemia in patients with type 2 diabetes and in normal subjects. Sitagliptin is a potent and highly selective inhibitor of the enzyme DPP-4 and does not inhibit the closely-related enzymes DPP-8 or DPP-9 at therapeutic concentrations., Sitagliptin is a DPP-4 inhibitor, which is believed to exert its actions in patients with type 2 diabetes by slowing the inactivation of incretin hormones. Concentrations of the active intact hormones are increased by Januvia, thereby increasing and prolonging the action of these hormones. Incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the intestine throughout the day, and levels are increased in response to a meal. These hormones are rapidly inactivated by the enzyme, DPP-4. The incretins are part of an endogenous system involved in the physiologic regulation of glucose homeostasis. When blood glucose concentrations are normal or elevated, GLP-1 and GIP increase insulin synthesis and release from pancreatic beta cells by intracellular signaling pathways involving cyclic AMP. GLP-1 also lowers glucagon secretion from pancreatic alpha cells, leading to reduced hepatic glucose production. By increasing and prolonging active incretin levels, Januvia increases insulin release and decreases glucagon levels in the circulation in a glucose-dependent manner. Sitagliptin demonstrates selectivity for DPP-4 and does not inhibit DPP-8 or DPP-9 activity in vitro at concentrations approximating those from therapeutic doses.
    Record name Sitagliptin
    Source DrugBank
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    Record name SITAGLIPTIN
    Source Hazardous Substances Data Bank (HSDB)
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    Color/Form

    Viscous liquid

    CAS No.

    486460-32-6
    Record name Sitagliptin
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    Record name Sitagliptin [USAN:INN:BAN]
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    Record name Sitagliptin
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    Record name Sitagliptin
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    Record name (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
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    Record name Sitagliptin
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0015390
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Synthesis routes and methods I

    Procedure details

    Dibenzoyl-D-tartaric acid salt of 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine was prepared by reacting Dibezoyl-D-tartaric acid monohydrate and 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine in molar equivalent ratio in methanol. The salt was filtered off and filtrate was collected. Solvent was distilled out from the filtrate to obtain enantiomerically enriched desired isomer which was basified in aq. methanol by using NaHCO3. Solvent was again distilled out. The residue was dissolved in ethyl acetate and washed with water and brine solution. Ethyl acetate extract was collected and dried over anhydrous sodium sulfate. Ethyl acetate was distilled out to obtain (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (% Purity by HPLC-88%, % Chiral purity by HPLC-90.0%).
    Name
    Dibezoyl-D-tartaric acid monohydrate
    Quantity
    0 (± 1) mol
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    Synthesis routes and methods II

    Procedure details

    In a 50 mL round bottom flask dry THF (17 mL) was taken. It was cooled to −10° C. and 2.0 M Borane methyl sulfide complex solutions in THF (7.41 mL) were added. After that methanesulfonic acid (2.4 mL) was added dropwise at −10° C. over a period of 15-30 min. 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine (2.0 g) is mixed in a solvent mixture of THF (5.0 mL) and IPA (5.0 mL) and added into the reaction mixture, keeping the temperature between −10 to −5. It was stirred for 4 h at −10 to −5° C. Reaction mixture was poured into cold water. It was basified by adding aq. ammonia solution. Product was extracted in ethyl acetate. The organic layer was collected, was washed with water and dried over anhydrous sodium sulfate. Solvent was evaporated at reduced pressure to obtain the product. (Wt.-2.0 g, % Y-100%, % H2O-5.18%, % Purity by HPLC-96.6%). XRD-amorphous-FIG. 1
    Quantity
    2.4 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    5 mL
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    reactant
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    Name
    Quantity
    5 mL
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    solvent
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    0 (± 1) mol
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    Quantity
    7.41 mL
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    solvent
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    Quantity
    17 mL
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    solvent
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    0 (± 1) mol
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    Synthesis routes and methods III

    Procedure details

    In a 50 mL three neck flask IPA (5 mL), water (2 mL) and Dibenzoyl-L-tartaric acid monohydrate (1.84 g) were taken. It was heated to 40-45° C. 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (2.0 g, % purity-94%) dissolved in IPA (5 mL) was added into reaction mixture at 60-65° C. It was stirred for 1 h at 60-65° C. It was gradually cooled to room temperature. Then it was further cooled to 0-5° C. and stirred for 1 h. The salt was filtered and washed with cold IPA. An enantiomerically enriched desired Dibenzoyl-L-tartaric acid salt of mixture of (2R) and (2S)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine was obtained (Wt.-1.1 g, % Y-28.7%, Purity by HPLC-99.1%, % Chiral purity by HPLC of R-isomer 74%).
    [Compound]
    Name
    three
    Quantity
    50 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    2 mL
    Type
    reactant
    Reaction Step Two
    Name
    Dibenzoyl-L-tartaric acid monohydrate
    Quantity
    1.84 g
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    5 mL
    Type
    solvent
    Reaction Step Four
    Name
    Quantity
    5 mL
    Type
    solvent
    Reaction Step Five

    Synthesis routes and methods IV

    Procedure details

    In a 50 mL three neck flask EtOH (5 mL) and Dibenzoyl-L-tartaric acid monohydrate (1.84 g) were taken. It was heated to 60-65° C. 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (2.0 g, % purity-93.8%) dissolved in EtOH (6 mL) was added into reaction mixture at 60-65° C. It was stirred for 1 h at 60-65° C. Solid salt was precipitated. It was gradually cooled to room temperature over a period of 2-3 h. The salt was filtered and washed with cold EtOH. An enantiomerically enriched desired Dibenzoyl-L-tartaric acid salt of mixture of (2R) and (2S)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine was obtained (Wt.-0.8 g, yield-20.9%, Purity by HPLC-99.6%, % Chiral purity by HPLC of R-isomer 78%).
    [Compound]
    Name
    three
    Quantity
    50 mL
    Type
    reactant
    Reaction Step One
    Name
    Dibenzoyl-L-tartaric acid monohydrate
    Quantity
    1.84 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    6 mL
    Type
    solvent
    Reaction Step Three
    Name
    Quantity
    5 mL
    Type
    solvent
    Reaction Step Four

    Synthesis routes and methods V

    Procedure details

    In a 50 mL three neck flask IPA (5 mL) and Dibenzoyl-L-tartaric acid monohydrate (1.84 g) were taken. It was heated to 60-65° C. 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (2.0 g, % purity-70%) dissolved in methanol (6 mL) was added into reaction mixture at 60-65° C. After 20 min. Dibenzoyl-L-tartaric acid salt of (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (20 mg, % Chiral purity by HPLC of R-isomer 99.6%) was added as a seeding. It was stirred for 60 min. at 60-65° C. Solid salt was precipitated. It was gradually cooled to room temperature over a period of 2-3 h. The salt was filtered and washed with a mixture of IPA: MeOH (2:1). An enantiomerically enriched desired Dibenzoyl-L-tartaric acid salt of a mixture of (2R) and (2S)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine was obtained (Wt.-0.742 g, % Y-19.2%, Purity by HPLC-99.0%, % Chiral purity by HPLC of R-isomer 78.3%).
    [Compound]
    Name
    three
    Quantity
    50 mL
    Type
    reactant
    Reaction Step One
    Name
    Dibenzoyl-L-tartaric acid monohydrate
    Quantity
    1.84 g
    Type
    reactant
    Reaction Step Two
    Quantity
    6 mL
    Type
    solvent
    Reaction Step Three
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Four

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Sitagliptin
    Reactant of Route 2
    Reactant of Route 2
    Sitagliptin
    Reactant of Route 3
    Reactant of Route 3
    Sitagliptin
    Reactant of Route 4
    Sitagliptin
    Reactant of Route 5
    Sitagliptin
    Reactant of Route 6
    Sitagliptin

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.